molecular formula C16H18N2O3 B5007922 2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine

2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine

Cat. No.: B5007922
M. Wt: 286.33 g/mol
InChI Key: OZKDJVMSMNAMKV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine is an organic compound characterized by the presence of methoxy and nitrophenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine typically involves the reaction of 2-methoxyphenylamine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-[(4-aminophenyl)methyl]ethanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. For example, the nitrophenyl group may undergo reduction to form an active amine, which can then interact with cellular targets to exert its effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent for amine protection and deprotection.

    4-Methoxyphenyl isocyanate: Similar in structure but with different reactivity and applications.

    2-Methoxyphenyl 4-nitrobenzyl ether: Shares structural similarities but differs in functional groups and properties.

Uniqueness

2-(2-Methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16-5-3-2-4-14(16)10-11-17-12-13-6-8-15(9-7-13)18(19)20/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKDJVMSMNAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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